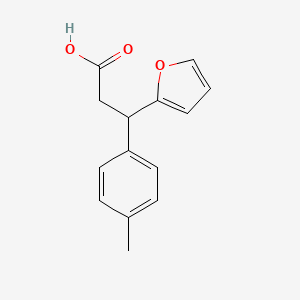

3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid: is an organic compound that features a furan ring and a methyl-substituted phenyl group attached to a propanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid typically involves the following steps:

Furan Ring Formation: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

Aromatic Substitution:

Coupling Reaction: The furan and methylphenyl groups can be coupled using a Grignard reaction or a Suzuki coupling reaction.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Example Reaction:

3 Furan 2 yl 3 4 methylphenyl propanoic acid+EthanolH+Ethyl 3 furan 2 yl 3 4 methylphenyl propanoate+H2O

Conditions:

-

Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.

-

Temperature: Reflux (70–80°C).

Amidation Reactions

The acid reacts with amines to form amides, a key step in drug design. Coupling agents like EDCI/HOBt enhance efficiency.

Example Reaction:

3 Furan 2 yl 3 4 methylphenyl propanoic acid+BenzylamineEDCI HOBtN Benzyl 3 furan 2 yl 3 4 methylphenyl propanamide

Conditions:

-

Solvent: Dichloromethane or DMF.

-

Temperature: Room temperature (20–25°C).

-

Yield: ~75–88%.

Oxidation of the Furan Ring

The furan moiety is susceptible to oxidation, forming electrophilic intermediates or dihydroxy derivatives.

Example Reaction:

3 Furan 2 yl 3 4 methylphenyl propanoic acidmCPBA3 2 3 Dihydroxyfuran 2 yl 3 4 methylphenyl propanoic acid

Conditions:

-

Oxidizing agent: meta-Chloroperbenzoic acid (mCPBA).

-

Solvent: Chloroform or acetone.

Electrophilic Aromatic Substitution

The 4-methylphenyl group directs electrophiles to its para position, enabling nitration or sulfonation.

Example Reaction (Nitration):

3 Furan 2 yl 3 4 methylphenyl propanoic acidHNO3/H2SO43 Furan 2 yl 3 4 methyl 3 nitrophenyl propanoic acid

Conditions:

-

Nitrating agent: Concentrated nitric acid in sulfuric acid.

-

Temperature: 0–5°C (controlled to avoid over-nitration).

Reduction of the Carboxylic Acid Group

The carboxylic acid is reduced to a primary alcohol using strong reducing agents.

Example Reaction:

3 Furan 2 yl 3 4 methylphenyl propanoic acidLiAlH43 Furan 2 yl 3 4 methylphenyl propan 1 ol

Conditions:

-

Reducing agent: Lithium aluminum hydride (LiAlH4).

-

Solvent: Dry tetrahydrofuran (THF).

-

Yield: ~70–80% (theoretical basis).

Salt Formation

The acid forms water-soluble salts with inorganic bases, useful for purification or formulation.

Example Reaction:

3 Furan 2 yl 3 4 methylphenyl propanoic acid+NaOH→Sodium 3 furan 2 yl 3 4 methylphenyl propanoate+H2O

Conditions:

Superelectrophilic Activation in Brønsted Acids

In triflic acid (TfOH), the compound forms O,C-diprotonated intermediates, enabling hydroarylation or polymerization.

Mechanistic Insight:

-

Step 1: Protonation at the carbonyl oxygen and furan oxygen.

-

Step 2: Generation of a dicationic species (B) that reacts with arenes.

-

Example Product: 3-Aryl-3-(furan-2-yl)propanoic acid derivatives .

Key Data:

Comparative Analysis of Derivatives

Aplicaciones Científicas De Investigación

Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds. Biology Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry : Used in the development of advanced materials, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of 3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and phenyl group can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.

Comparación Con Compuestos Similares

Similar Compounds

3-(Furan-2-yl)-3-phenylpropanoic acid: Lacks the methyl group on the phenyl ring.

3-(Thiophen-2-yl)-3-(4-methylphenyl)propanoic acid: Contains a thiophene ring instead of a furan ring.

3-(Furan-2-yl)-3-(4-chlorophenyl)propanoic acid: Contains a chlorine substituent on the phenyl ring.

Uniqueness

The presence of both the furan ring and the methyl-substituted phenyl group in 3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid may confer unique chemical and biological properties, such as enhanced stability, specific binding affinities, and distinct reactivity patterns.

Actividad Biológica

3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid, a derivative of furan, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with substituted phenyl compounds under acidic conditions. For instance, the compound can be synthesized from furan-2-carbaldehyde and malonic acid through a Friedel-Crafts reaction using triflic acid (TfOH) as a catalyst, yielding a product with high purity and yield (92%) .

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity. In vitro studies indicate that this compound effectively inhibits the growth of various bacterial strains, including:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) of 64 µg/mL.

- Staphylococcus aureus : Effective suppression noted in several studies.

- Candida albicans : Demonstrated antifungal activity at similar concentrations .

The compound's mechanism appears to involve interference with bacterial cell wall synthesis and metabolic pathways, although the exact mechanisms require further elucidation.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal effects. It has been tested against yeast-like fungi such as Candida albicans, with effective inhibition observed . The compound's structural features contribute to its ability to disrupt fungal cell membranes.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The results indicated that this compound had a superior antibacterial effect compared to other derivatives, particularly against Gram-positive and Gram-negative bacteria . -

Mechanistic Insights :

Further investigations into the mechanism of action revealed that the compound might act as a competitive inhibitor of key enzymes involved in bacterial metabolism. This was supported by molecular docking studies that suggested strong binding affinities to target sites within bacterial cells .

Structure-Activity Relationship (SAR)

The biological activity of furan derivatives is often influenced by their structural modifications. For this compound:

- The presence of the furan ring enhances lipophilicity, facilitating better membrane penetration.

- Substituents on the phenyl ring (e.g., methyl groups) can modulate the compound's interaction with biological targets, potentially enhancing its antimicrobial potency .

Summary Table of Biological Activities

| Compound | Activity Type | Target Organisms | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus | 64 |

| Antifungal | Candida albicans | Not specified | |

| Other furan derivatives | Variable | Various bacteria and fungi | Varies |

Propiedades

IUPAC Name |

3-(furan-2-yl)-3-(4-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-10-4-6-11(7-5-10)12(9-14(15)16)13-3-2-8-17-13/h2-8,12H,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXLYDLLEQHJJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.